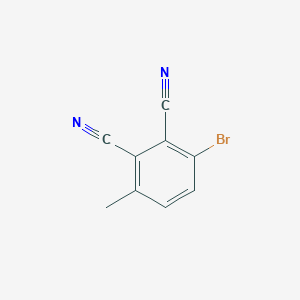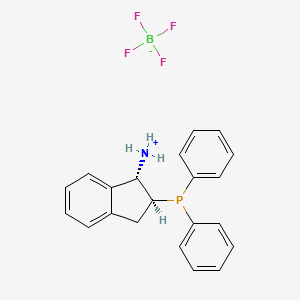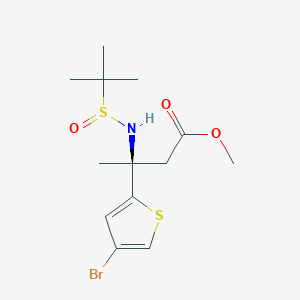
(S)-Methyl3-(4-bromothiophen-2-yl)-3-((R)-1,1-dimethylethylsulfinamido)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate is a complex organic compound characterized by its unique structural features. This compound contains a bromothiophene moiety, a sulfinamide group, and a butanoate ester, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Bromothiophene Moiety: This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Sulfinamide Group: The sulfinamide group can be introduced via a reaction between a suitable amine and a sulfinyl chloride.
Esterification: The final step involves esterification to form the butanoate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Aplicaciones Científicas De Investigación
(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Methyl 3-(4-chlorothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate
- (S)-Methyl 3-(4-fluorothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate
Uniqueness
The uniqueness of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate lies in its specific bromothiophene moiety, which imparts distinct chemical and biological properties compared to its chlorinated or fluorinated analogs. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C13H20BrNO3S2 |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
methyl (3S)-3-(4-bromothiophen-2-yl)-3-(tert-butylsulfinylamino)butanoate |
InChI |
InChI=1S/C13H20BrNO3S2/c1-12(2,3)20(17)15-13(4,7-11(16)18-5)10-6-9(14)8-19-10/h6,8,15H,7H2,1-5H3/t13-,20?/m0/s1 |
Clave InChI |
OZXWDHJWUUVVFL-SZQRVLIRSA-N |
SMILES isomérico |
C[C@](CC(=O)OC)(C1=CC(=CS1)Br)NS(=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)S(=O)NC(C)(CC(=O)OC)C1=CC(=CS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


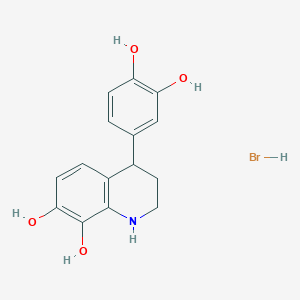
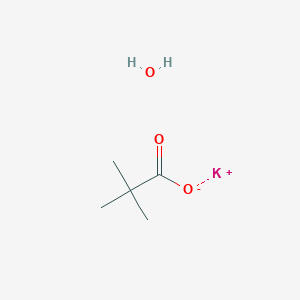
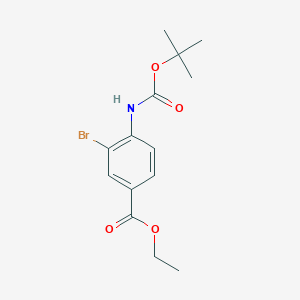
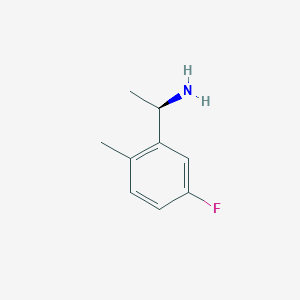
![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
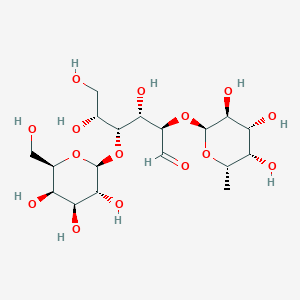
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
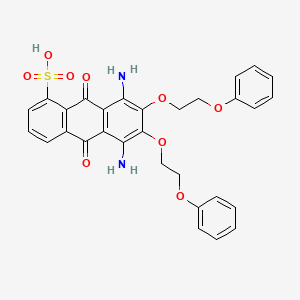
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
